(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one
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Overview
Description
2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE is a complex organic compound with the molecular formula C16H21NO2S It is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic compound, and various functional groups including an ethoxy group and a butylamino group
Preparation Methods
The synthesis of 2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a benzothiophene derivative with an appropriate butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of bioactive molecules and in the study of biological pathways involving sulfur-containing heterocycles.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE include other benzothiophene derivatives and sulfur-containing heterocycles. These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of 2-[(E)-1-(BUTYLAMINO)ETHYLIDENE]-5-ETHOXY-1-BENZOTHIOPHEN-3(2H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21NO2S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(N-butyl-C-methylcarbonimidoyl)-5-ethoxy-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H21NO2S/c1-4-6-9-17-11(3)16-15(18)13-10-12(19-5-2)7-8-14(13)20-16/h7-8,10,18H,4-6,9H2,1-3H3 |
InChI Key |
DUFACNHLWFMANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C1=C(C2=C(S1)C=CC(=C2)OCC)O |
Origin of Product |
United States |
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